molecular formula C14H11Cl2NO3 B2549599 Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 338754-19-1

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No. B2549599
M. Wt: 312.15
InChI Key: WSYZSMPSGNBVGB-UHFFFAOYSA-N
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Description

The compound "Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate" is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs and functionalities are extensively studied. These compounds are of interest due to their potential pharmacological activities and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, starting from readily available substrates. For instance, the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates is achieved by treating 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with the Vilsmeier–Haack reagent, followed by treatment with hydrazine to afford the final product in good yields . Similarly, the synthesis of methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate involves the alkylation of methyl hexahydro-2,3-dioxo-4-pyridinecarboxylate with alpha,3,4-trichlorotoluene . These methods demonstrate the versatility of pyridine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structures of ethyl 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate derivatives have been determined, revealing details about the conformation and intermolecular interactions of these compounds . The geometry of the dihydropyridine system and the planarity of the pyrazole ring in related compounds have also been studied using semiempirical calculations .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions due to their reactive functional groups. The Vilsmeier–Haack reaction, as mentioned earlier, is a common method to introduce formyl groups into heterocyclic compounds . The alkylation reactions are also prevalent, as seen in the synthesis of hexahydro pyridine derivatives . These reactions are crucial for the modification of the pyridine core and the introduction of substituents that can alter the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents like chlorobenzyl groups can affect the compound's solubility, melting point, and reactivity . The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their behavior in different pH environments . The antimicrobial activity of some pyridine derivatives also highlights their potential as bioactive molecules .

Scientific Research Applications

Antifungal Activity

The compound synthesized by Schwan, Gray, and Wright (1979) displayed significant antifungal activity against a range of pathogenic yeast species and was effective against some dermatophytic fungi and Aspergillus niger (Schwan et al., 1979).

Pharmaceutical Synthesis

Zhu, Lan, and Kwon (2003) demonstrated the use of related compounds in pharmaceutical synthesis, specifically in the annulation process to produce tetrahydropyridines (Zhu et al., 2003).

Enantioselective Reductions

Talma et al. (1985) explored the potential of similar compounds for enantioselective reductions in chemical syntheses (Talma et al., 1985).

Polymerization Processes

Pratap and Heller (1992) used 1-Methyl-2-pyrrolidinone, a compound related to the one , in polymerization, achieving specific polymer structures (Pratap & Heller, 1992).

Coordination Chemistry

Ghosh, Savitha, and Bharadwaj (2004) studied the reaction of pyridine tricarboxylic acid with Zn(II) salts, demonstrating the compound's utility in forming coordination polymers and metallomacrocycles (Ghosh et al., 2004).

Chemical Synthesis

Dudová, Částek, Macháček, and Šimůnek (2002) used a similar compound in the synthesis of methyl-o-nitrophenylsulfides, indicating its utility in producing specific chemical structures (Dudová et al., 2002).

Reactivity Studies

Bossaerts, Dommisse, and Alderweireldt (1984) investigated the reactivity of methyl substituted 1,4-dihydronicotinamides, showing the influence of methyl substitution on chemical reactivity (Bossaerts et al., 1984).

properties

IUPAC Name

methyl 1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-4-3-7-17(13(9)18)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYZSMPSGNBVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

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